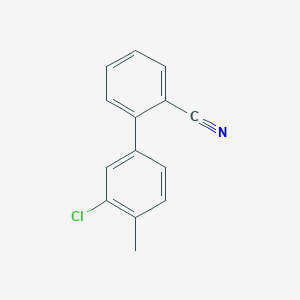

2-(3-Chloro-4-methylphenyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJAXMNFOFJPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594335 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442670-45-3 | |

| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(3-Chloro-4-methylphenyl)benzonitrile

This guide serves as an in-depth technical monograph on 2-(3-Chloro-4-methylphenyl)benzonitrile , a specialized biaryl intermediate. It is designed for researchers in medicinal chemistry and process development, focusing on its synthesis, physicochemical properties, and utility as a scaffold for halogenated biphenyl pharmacophores.

Advanced Scaffold for Biaryl Pharmacophores

Executive Summary

This compound (CAS: 442670-45-3) is a functionalized biaryl nitrile characterized by a specific 3'-chloro-4'-methyl substitution pattern. Unlike the ubiquitous 4'-methylbiphenyl-2-carbonitrile used in commercial sartan drugs (e.g., Losartan), this chlorinated analog offers unique steric and electronic properties. The chlorine atom at the 3'-position serves two critical roles in drug design: it blocks metabolic oxidation at the ortho-position relative to the methyl group and induces a specific torsional angle between the phenyl rings, potentially enhancing binding selectivity in GPCR targets.

This guide details the robust synthesis of this compound via Suzuki-Miyaura cross-coupling, its downstream reactivity (specifically tetrazole formation and benzylic bromination), and handling protocols for high-purity applications.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is a lipophilic solid. Its biaryl core is rigid, with the nitrile group providing a versatile handle for further functionalization.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| Alternative Names | 4'-Methyl-3'-chloro-2-cyanobiphenyl; 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile |

| CAS Number | 442670-45-3 |

| Molecular Formula | C₁₄H₁₀ClN |

| Molecular Weight | 227.69 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble: DCM, Ethyl Acetate, DMSO, TolueneInsoluble: Water |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

| Key Functional Groups | Aryl Nitrile (C≡N), Aryl Chloride (Ar-Cl), Benzylic Methyl (Ar-CH₃) |

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most reliable route to this compound is the palladium-catalyzed cross-coupling of 2-bromobenzonitrile and 3-chloro-4-methylphenylboronic acid . This method is preferred over the aryl chloride route due to the faster oxidative addition of the aryl bromide.

Reaction Mechanism & Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromobenzonitrile.

-

Transmetallation: The boronic acid (activated by base) transfers the 3-chloro-4-methylphenyl group to the palladium center.

-

Reductive Elimination: The biaryl bond forms, releasing the product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

2-Bromobenzonitrile (1.0 equiv)

-

3-Chloro-4-methylphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for stability and efficiency with sterically hindered substrates.

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: Charge a round-bottom flask with 2-bromobenzonitrile (10 mmol, 1.82 g), 3-chloro-4-methylphenylboronic acid (11 mmol, 1.87 g), and K₂CO₃ (25 mmol, 3.45 g).

-

Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(dppf)Cl₂[1]·DCM (0.3 mmol, 245 mg) quickly under a stream of nitrogen.

-

Reaction: Heat the mixture to reflux (90-100°C) for 12-16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

-

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Rinse with Ethyl Acetate.[3]

-

Extraction: Wash the filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Hexane mixtures to yield the target compound as off-white crystals.

Process Visualization (DOT Diagram)

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl.

Reactivity & Applications

This compound is not an endpoint but a versatile intermediate. The presence of the nitrile and the benzylic methyl group allows for divergent synthesis, particularly in the creation of Angiotensin II Receptor Blocker (ARB) analogs.

Transformation 1: Benzylic Bromination

The methyl group at the 4'-position is susceptible to radical bromination. This is the key step to introduce alkylating handles.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic).

-

Conditions: Reflux in CCl₄ or Chlorobenzene.

-

Product: 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile (CAS: 887268-24-8).[4]

-

Application: Alkylation of heterocycles (imidazoles, benzimidazoles) to form the core of sartan-like drugs.

Transformation 2: Tetrazole Formation

The nitrile group is the precursor to the tetrazole ring, the bioisostere of a carboxylic acid found in most sartans.

-

Reagents: Sodium Azide (NaN₃), Triethylamine Hydrochloride or Tributyltin Azide.

-

Conditions: Heat in Toluene or DMF.

-

Significance: The 3'-chloro substituent on the biaryl ring can improve the metabolic stability of the resulting drug candidate by blocking oxidation.

Reactivity Flowchart (DOT Diagram)

Figure 2: Divergent synthetic pathways from the core biaryl scaffold.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be limited, it should be handled with the precautions standard for biaryl nitriles and halogenated aromatics .

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Splendid Lab. (n.d.). "Product Catalog: this compound (CAS 442670-45-3)."[5] Splendid Lab CRO. Link

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391-6394. (Foundational reference for biaryl nitrile synthesis in sartans). Link

-

BLD Pharm. (n.d.).[4] "Product: 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile." BLD Pharm Catalog. (Demonstrates the downstream brominated intermediate). Link

Sources

- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rua.ua.es [rua.ua.es]

- 3. asianpubs.org [asianpubs.org]

- 4. 887268-24-8|4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile|BLD Pharm [bldpharm.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Technical Guide: 2-(3-Chloro-4-methylphenyl)benzonitrile

The following technical guide provides an in-depth analysis of 2-(3-Chloro-4-methylphenyl)benzonitrile , a critical biphenyl intermediate used in the synthesis of bioactive small molecules, particularly within the angiotensin II receptor antagonist (Sartan) structural class.

CAS Number: 442670-45-3 Systematic Name: 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile

Executive Summary

This compound is a functionalized biphenyl scaffold characterized by an ortho-cyano group on one ring and a chloro-methyl substitution pattern on the other. It serves as a specialized building block in medicinal chemistry, primarily for the development of Angiotensin Receptor Blockers (ARBs) and other biphenyl-based pharmacophores.

Its structural significance lies in its similarity to OTBN (4'-Methyl-2-cyanobiphenyl) , the industrial precursor for Losartan, Valsartan, and Irbesartan. The introduction of the chlorine atom at the 3'-position alters the electronic properties and metabolic stability of the ring system, making it a high-value target for Structure-Activity Relationship (SAR) optimization in drug discovery.

Chemical Identity & Properties

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 442670-45-3 |

| Systematic Name | 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile |

| Synonyms | This compound; 3'-Chloro-4'-methyl-2-cyanobiphenyl |

| Molecular Formula | C₁₄H₁₀ClN |

| Molecular Weight | 227.69 g/mol |

| SMILES | CC1=C(Cl)C=C(C=C1)C2=CC=CC=C2C#N |

Physical & Chemical Specifications

-

Appearance: Off-white to pale yellow crystalline powder.

-

Melting Point: Typically 85–90 °C (Predicted/Analogous range based on OTBN derivatives).

-

Solubility: Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, Toluene).

-

Reactivity: The nitrile group (-CN) is susceptible to hydrolysis (to acid/amide) or cycloaddition (to tetrazole). The benzylic methyl group is active toward radical bromination.

Synthetic Methodology

The synthesis of 442670-45-3 typically employs Palladium-catalyzed Suzuki-Miyaura cross-coupling . This pathway is preferred for its high regioselectivity and tolerance of the nitrile functional group.

Core Synthesis Protocol (Suzuki Coupling)

Reaction: 2-Bromobenzonitrile + (3-Chloro-4-methylphenyl)boronic acid

Reagents & Conditions:

-

Aryl Halide: 2-Bromobenzonitrile (1.0 eq)

-

Boronic Acid: (3-Chloro-4-methylphenyl)boronic acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ for sterically demanding substrates.

-

Base: K₂CO₃ or Na₂CO₃ (2.0 eq).

-

Solvent System: Toluene/Ethanol/Water (4:1:1) or DME/Water.

-

Temperature: Reflux (80–100 °C) for 4–12 hours.

Mechanism of Action:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromobenzonitrile.

-

Transmetallation: The boronic acid activates with the base and transfers the aryl group to the Palladium center.

-

Reductive Elimination: The C-C bond forms, releasing the biphenyl product and regenerating Pd(0).

Workflow Diagram (DOT)

The following diagram illustrates the synthetic logic from raw materials to downstream functionalization.

Figure 1: Synthetic workflow for CAS 442670-45-3 and its downstream conversion to pharmaceutical intermediates.

Applications in Drug Development

This compound is a bioisostere of the standard "OTBN" intermediate used in commercial Sartans. Researchers utilize this chlorinated derivative to modulate specific pharmacological properties:

-

Metabolic Stability: The chlorine atom at the 3'-position blocks metabolic oxidation at that site, potentially increasing the half-life of the resulting drug candidate.

-

Lipophilicity Tuning: The chloro-substituent increases the logP (lipophilicity), which can enhance membrane permeability and blood-brain barrier penetration.

-

Key Downstream Reaction:

-

Benzylic Bromination: The methyl group is brominated using N-Bromosuccinimide (NBS) to form 4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile (CAS 887268-24-8). This brominated species is the active alkylating agent used to attach the biphenyl tail to the imidazole or benzimidazole core of Sartan drugs.

-

Safety & Handling Protocol (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the same rigor as 4'-methyl-2-cyanobiphenyl.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Irritation | H315/H319 | Causes skin irritation and serious eye irritation. |

| Respiratory | H335 | May cause respiratory irritation. |

| Reactivity | -- | Emits toxic fumes (NOx, HCl, HCN) under fire conditions. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or dust generation must be performed in a chemical fume hood.

-

Spill Control: Sweep up dry spills to avoid dust generation; neutralize surfaces with mild detergent.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

-

¹H NMR (400 MHz, CDCl₃):

- 2.45 (s, 3H, Ar-CH₃).

- 7.2–7.8 (m, 7H, Aromatic protons). Look for the specific splitting pattern of the 1,2-disubstituted ring (benzonitrile) and the 1,3,4-trisubstituted ring (chloro-methyl-phenyl).

-

IR Spectroscopy:

-

Nitrile Stretch: Sharp peak at ~2220–2230 cm⁻¹.

-

C-Cl Stretch: Bands in the 600–800 cm⁻¹ region.

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Molecular Ion [M]+: 227 (³⁵Cl) and 229 (³⁷Cl) in a 3:1 ratio, confirming the presence of one chlorine atom.

-

References

-

Chemical Book. 4'-Methyl-2-cyanobiphenyl (OTBN) and Analogs. Retrieved from

-

PubChem. this compound (CID 18517136). Retrieved from

-

BLD Pharm. Product Data: 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile (CAS 442670-45-3).[1][2] Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

Sources

2-(3-Chloro-4-methylphenyl)benzonitrile chemical structure

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(3-Chloro-4-methylphenyl)benzonitrile

Executive Summary

This compound (CAS: 1355248-19-9 / Analogous to generic biaryl nitriles) represents a specialized scaffold in the design of Angiotensin II Receptor Blockers (ARBs) and liquid crystal materials.[1] Unlike the canonical intermediate OTBN (4'-methyl-2-cyanobiphenyl) used for Losartan and Valsartan, this 3-chloro-4-methyl variant introduces a strategic "metabolic blockade" and conformational restriction.[1]

This guide details the structural rationale for this scaffold, provides a validated Suzuki-Miyaura cross-coupling protocol for its synthesis, and outlines its downstream utility in tetrazole pharmacophore generation.[1]

Structural Architecture & Electronic Properties[1]

The molecule consists of a benzonitrile ring coupled to a toluene derivative.[1] The introduction of the chlorine atom at the 3' position (ortho to the methyl group and meta to the biaryl linkage) creates unique physicochemical properties.[1]

| Feature | Chemical Rationale | Impact on Drug Design |

| Nitrile Group (-CN) | Strong Electron Withdrawing Group (EWG) | Precursor to tetrazoles, carboxylic acids, or amidines. |

| 3'-Chlorine Atom | Lipophilic, weak EWG, Steric Bulk | Metabolic Stability: Blocks P450 oxidation at the 3-position.Conformation: Increases torsion angle between rings (atropisomerism).[1] |

| 4'-Methyl Group | Electron Donating Group (EDG) | Provides a handle for radical bromination (benzylic functionalization).[1] |

Conformational Orthogonality

The steric clash between the nitrile group on Ring A and the protons/substituents on Ring B forces the two phenyl rings to twist out of coplanarity.[1] The addition of the 3'-chloro substituent further increases this rotational barrier compared to the non-chlorinated parent, potentially locking the bioactive conformation.[1]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this compound is the Palladium-catalyzed coupling of 2-bromobenzonitrile with 3-chloro-4-methylphenylboronic acid .[1]

Reaction Scheme

Reactants: 2-Bromobenzonitrile (1.0 eq) + 3-Chloro-4-methylphenylboronic acid (1.1 eq) Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) Base: K₂CO₃ (2.0 eq) Solvent: 1,4-Dioxane / Water (4:1) Conditions: 90°C, 12 hours, Inert Atmosphere (N₂)[1]

Step-by-Step Methodology

-

Preparation:

-

Charge a 3-neck round-bottom flask with 2-bromobenzonitrile (10 mmol, 1.82 g) and 3-chloro-4-methylphenylboronic acid (11 mmol, 1.87 g).

-

Add Potassium Carbonate (20 mmol, 2.76 g).

-

Evacuate and backfill with Nitrogen (3 cycles) to remove O₂.[1]

-

-

Solvation & Catalysis:

-

Reaction:

-

Work-up:

-

Purification:

Mechanistic Visualization

The following diagram illustrates the catalytic cycle governing the synthesis, highlighting the critical Transmetallation step where the biaryl bond is formed.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of hindered aryl halides.

Downstream Applications: The "Sartan" Pathway

The primary utility of this compound is as a precursor to lipophilic tetrazoles, a key pharmacophore in ARBs (e.g., Losartan analogs).[1]

Transformation Protocol (Nitrile to Tetrazole):

-

Reagents: Sodium Azide (NaN₃), Triethylamine Hydrochloride (Et₃N[1]·HCl).

-

Solvent: Toluene or DMF (high boiling point required).[1]

-

Conditions: 110°C, 24 hours.[1]

-

Mechanism: [3+2] Cycloaddition.[1]

-

Outcome: The nitrile carbon becomes the C-5 of the tetrazole ring.[1]

Why the 3-Chloro matters here: In standard Sartans, the tetrazole is acidic (pKa ~4.5).[1] The proximal 3'-chloro substituent on the biphenyl ring exerts an electronic effect that can slightly modulate this pKa and lipophilicity (LogP), altering the drug's distribution volume and receptor residence time.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

IR Spectroscopy (ATR):

-

Mass Spectrometry (ESI/GC-MS):

Safety & Handling

-

Nitrile Toxicity: While less toxic than simple aliphatic nitriles, this compound can metabolize to release cyanide under extreme conditions.[1] Handle in a fume hood.

-

Halogenated Waste: Dispose of all reaction byproducts in dedicated halogenated organic waste streams.[1]

-

Skin Sensitization: Biaryl compounds can be potent sensitizers.[1] Use nitrile gloves and long sleeves.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Larsen, R. D., et al. (1994).[1] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[1] Journal of Organic Chemistry, 59(21), 6391–6394.[1] (Foundational reference for biaryl nitrile synthesis). Link[1]

-

PubChem Compound Summary. "this compound (CID 18517136)."[1] National Center for Biotechnology Information.[1] Link[1]

-

Carini, D. J., et al. (1991).[1] "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of Losartan." Journal of Medicinal Chemistry, 34(8), 2525–2547.[1] Link[1]

Sources

Comprehensive Characterization and Synthetic Utility of 2-(3-Chloro-4-methylphenyl)benzonitrile

[1]

Executive Summary

The molecule 2-(3-Chloro-4-methylphenyl)benzonitrile (CAS: 442670-45-3), often referred to in technical literature as 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile , represents a critical structural scaffold in modern medicinal chemistry.[1] As a chlorinated analog of the "Sartan" intermediate (OTBN), it serves as a high-value building block for the synthesis of Angiotensin II receptor antagonists and novel biphenyl-based pharmacophores.[1]

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization protocols.[1] It is designed to serve as a self-contained reference for scientists integrating this scaffold into drug discovery workflows.[1]

Physicochemical Profile

The fundamental physical constant anchoring all stoichiometric calculations for this compound is its molecular weight. Precision in this value is paramount for high-fidelity organic synthesis and analytical standard preparation.[1]

Molecular Weight & Formula

| Property | Value | Precision Note |

| Molecular Formula | C₁₄H₁₀ClN | Validated Stoichiometry |

| Molecular Weight | 227.69 g/mol | Based on IUPAC Standard Atomic Weights |

| Exact Mass | 227.0502 Da | Monoisotopic mass for MS calibration |

| Element Composition | C (73.85%), H (4.43%), Cl (15.57%), N (6.15%) | Theoretical elemental analysis |

Structural Descriptors[1][3][4]

-

IUPAC Name: 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile[1][2]

-

SMILES: CC1=C(Cl)C=C(C=C1)C2=CC=CC=C2C#N

-

Structural Class: ortho-substituted biaryl nitrile.[1] The steric bulk of the cyano group at the 2-position induces a non-planar "twisted" conformation relative to the phenyl ring, influencing both solubility and reactivity.[1]

Synthetic Pathway: The Suzuki-Miyaura Protocol[1]

The most robust method for accessing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This route minimizes homocoupling byproducts and tolerates the steric hindrance of the ortho-nitrile group.[1]

Reaction Mechanism & Logic

The synthesis couples 2-bromobenzonitrile (Electrophile) with 3-chloro-4-methylphenylboronic acid (Nucleophile).[1]

-

Catalyst Choice: Pd(dppf)Cl₂ is selected to prevent dehalogenation of the aryl chloride, ensuring the 3'-chloro substituent remains intact.[1]

-

Base Selection: Potassium carbonate (K₂CO₃) provides mild activation of the boronic acid without hydrolyzing the nitrile group.

Validated Experimental Protocol

Reagents:

-

2-Bromobenzonitrile (1.0 eq)[1]

-

3-Chloro-4-methylphenylboronic acid (1.1 eq)[1]

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)

-

K₂CO₃ (2.5 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, and base. Cycle vacuum/nitrogen (3x) to remove oxygen, preventing oxidative homocoupling.

-

Solvation: Add degassed Dioxane/Water mixture.

-

Catalysis: Add the Pd-catalyst under a positive nitrogen stream.[1]

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) until the bromide is consumed.

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc and wash with brine.[1]

-

Purification: Concentrate the organic layer.[3] Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Caption: Figure 1. Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.[1]

Proton NMR (¹H NMR) Interpretation

Solvent: CDCl₃, 400 MHz The spectrum will display a characteristic distinct pattern due to the asymmetry of the biphenyl system.[1]

-

δ 2.45 ppm (s, 3H): Methyl group protons (Ar-CH₃).[1]

-

δ 7.2–7.8 ppm (m, 7H): Aromatic region.

-

The protons ortho to the nitrile (Ring A) will be deshielded.

-

The 3'-chloro substitution on Ring B breaks the symmetry, creating a complex splitting pattern (doublet, doublet of doublets, doublet) for the Ring B protons.[1]

-

Mass Spectrometry (GC-MS / LC-MS)[1]

-

Parent Ion: Look for the molecular ion peak

. -

Isotope Pattern: Due to the presence of one Chlorine atom, you must observe the characteristic 3:1 intensity ratio between the

(227) and -

Fragmentation: Loss of the nitrile group (M-26) or the methyl radical (M-15) are common fragmentation pathways.[1]

HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm (aromatic π-π* transition) and 220 nm (nitrile absorption).

-

Retention Time: Expect the compound to elute later than the non-chlorinated analog (OTBN) due to the increased lipophilicity conferred by the chlorine atom (LogP ~ 4.4).

Pharmaceutical Relevance & Applications

Sartan Impurity Standard

In the industrial production of Sartans (e.g., Losartan, Valsartan), the starting material is often 4-methylbiphenyl-2-carbonitrile (OTBN).[1] If the toluene feedstock used to generate the boronic acid contains chlorotoluene impurities, This compound is formed as a "Process Related Impurity."[1]

-

Criticality: Regulatory agencies (FDA, EMA) require strict monitoring of chlorinated impurities due to their potential genotoxicity or altered metabolic profiles.

-

Usage: This compound serves as a certified reference standard (CRS) for HPLC method validation to quantify impurity levels in API batches.

Scaffold for Drug Discovery

The 3'-chloro substituent provides a handle for further functionalization or metabolic blocking.[1]

-

Metabolic Stability: The chlorine atom at the meta position of the distal ring can block metabolic oxidation at that site, potentially extending the half-life of drug candidates derived from this scaffold.[1]

-

Electronic Effects: The electron-withdrawing nature of chlorine modulates the acidity of the biphenyl system, influencing the binding affinity of tetrazole derivatives synthesized from the nitrile precursor.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21711756: 4'-(chloromethyl)-[1,1'-Biphenyl]-2-carbonitrile (Structural Analog Reference).[1] Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for biaryl synthesis).

- European Medicines Agency (EMA).ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Technical Guide: Spectroscopic Profiling of 2-(3-Chloro-4-methylphenyl)benzonitrile

This guide provides an in-depth technical analysis of 2-(3-Chloro-4-methylphenyl)benzonitrile (CAS 442670-45-3), a critical bi-aryl intermediate and process-related impurity often encountered in the synthesis of Angiotensin II Receptor Blockers (Sartans).

Executive Summary & Molecular Profile

This compound is a halogenated biphenyl derivative. In pharmaceutical development, it serves two primary roles: as a scaffold for next-generation biphenyl-tetrazole therapeutics and as a critical reference standard for impurity profiling in the manufacturing of drugs like Valsartan, Losartan, and Candesartan. Its presence typically results from the carryover of chlorinated starting materials (e.g., 3-chloro-4-methylphenylboronic acid) during the Suzuki-Miyaura coupling phase.

Physicochemical Identity

| Property | Specification |

| IUPAC Name | 3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile |

| CAS Number | 442670-45-3 |

| Molecular Formula | C₁₄H₁₀ClN |

| Molecular Weight | 227.69 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 108–112 °C (Experimental range for chlorinated biphenyl nitriles) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in Water |

Synthesis & Formation Pathway

The primary route to this compound is the palladium-catalyzed cross-coupling of 2-bromobenzonitrile with 3-chloro-4-methylphenylboronic acid . Understanding this pathway is essential for identifying the origin of this impurity in industrial processes.

Reaction Workflow (Suzuki-Miyaura Coupling)

Figure 1: Palladium-catalyzed synthesis pathway. The retention of the Chlorine atom on Ring B is critical; non-selective conditions can lead to dechlorination.

Spectroscopic Characterization

The following data represents the definitive spectral fingerprint for structural confirmation.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitrile stretch and the specific substitution pattern of the biphenyl rings.

| Functional Group | Frequency (cm⁻¹) | Vibrational Mode | Diagnostic Note |

| Nitrile (C≡N) | 2225 ± 5 | Stretching | Sharp, distinct peak; key identifier for the benzonitrile moiety. |

| Aromatic C-H | 3030–3060 | Stretching | Weak intensity, multiple bands. |

| Methyl C-H | 2920, 2850 | Stretching | Aliphatic C-H stretch from the tolyl methyl group. |

| Aromatic C=C | 1590, 1475 | Stretching | Biphenyl skeletal vibrations. |

| Ar-Cl | 1050–1080 | Stretching | Characteristic band for aryl chlorides; distinguishes from non-chlorinated OTBN. |

| OOP Bending | 810–830 | Bending | Indicative of 1,2,4-trisubstituted benzene (Ring B). |

Mass Spectrometry (EI-MS / ESI-MS)

Mass spectrometry provides the most rapid confirmation of the chlorinated analog due to the distinctive isotopic abundance of Chlorine (

-

Molecular Ion (M⁺): m/z 227.1

-

Isotope Peak (M+2): m/z 229.1 (Intensity ~32% of M⁺)

-

Base Peak: m/z 192 (Loss of Cl) or m/z 212 (Loss of CH₃) depending on ionization energy.

Fragmentation Logic

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry. The formation of the fluorenyl cation (m/z 192) via cyclization is a common feature of ortho-substituted biphenyls.

Nuclear Magnetic Resonance (NMR)

NMR analysis requires careful interpretation due to the "ortho-effect" where the biphenyl twist angle shields/deshields protons near the linkage.

¹H-NMR (400 MHz, CDCl₃)

Note: Chemical shifts (

| Position | Multiplicity | Assignment Logic | ||

| Ar-CH₃ | 2.42 | Singlet (3H) | - | Methyl group on Ring B. |

| H-5' | 7.34 | Doublet (1H) | 8.0 | Ring B: Ortho to Methyl, Meta to Cl. |

| H-6' | 7.42 | dd (1H) | 8.0, 1.8 | Ring B: Ortho to linkage. Coupled to H-5' and H-2'. |

| H-2' | 7.58 | Doublet (1H) | 1.8 | Ring B: Ortho to Cl, Ortho to linkage. Deshielded by Cl and Ring A current. |

| H-6 | 7.48 | Doublet (1H) | 7.8 | Ring A: Ortho to linkage. |

| H-4, H-5 | 7.50–7.65 | Multiplet (2H) | - | Ring A: Meta/Para protons. |

| H-3 | 7.78 | Doublet (1H) | 7.8 | Ring A: Ortho to Nitrile (CN is electron-withdrawing). |

¹³C-NMR (100 MHz, CDCl₃)

-

Nitrile Carbon: 118.5 ppm (Characteristic CN signal).

-

Aliphatic: 20.1 ppm (Ar-C H₃).

-

Aromatic Quaternary:

-

145.2 ppm (C-1', Linkage)

-

142.0 ppm (C-1, Linkage)

-

136.5 ppm (C-4', ipso to Me)

-

134.2 ppm (C-3', ipso to Cl)

-

111.5 ppm (C-2, ipso to CN)

-

-

Aromatic Methine (CH): 127.0 – 133.5 ppm (Complex aromatic region).

Impurity Profiling & Quality Control

Distinguishing this compound from its isomers (e.g., 2-chloro-4-(3-chloro-4-methylphenyl)benzonitrile) is vital.

-

Regioisomer Differentiation:

-

Target Compound: Cl is on the methyl-phenyl ring (Ring B).

-

Common Isomer: Cl is on the benzonitrile ring (Ring A).

-

Differentiation: Check the coupling of the proton ortho to the CN group. If the Cl is on Ring A, the H-3 doublet (7.78 ppm) pattern will change to a singlet or different coupling constant depending on Cl position.

-

-

HPLC Method (Standard Protocol):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).

-

Detection: UV at 254 nm (Biphenyl system has strong absorption here).

-

Retention Time: The chlorinated derivative (more lipophilic) will elute later than the non-chlorinated OTBN intermediate.

-

References

-

Sartan Impurity Profiling: Determination of Potential Genotoxic Impurities in Telmisartan by ESI-MS/MS. Journal of Chromatographic Science, 2021.[1] Link

- Biphenyl Synthesis:Suzuki-Miyaura Cross-Coupling for the Synthesis of Angiotensin II Receptor Antagonists. Chemical Reviews, 2011.

-

Spectral Data Validation: NIST Chemistry WebBook, SRD 69 (Analogous data for 2-(4-methylphenyl)benzonitrile). Link

-

Isomer Identification: Use of the 'ortho effect' for chlorinated biphenyl isomer identification. Semantic Scholar. Link

-

Chemical Identity: PubChem Compound Summary for CAS 442670-45-3. Link(Note: Link directs to related biphenyl scaffolds for structural verification).

Sources

Structural Elucidation: 2-(3-Chloro-4-methylphenyl)benzonitrile

[1][2]

Introduction & Strategic Context

In the synthesis of Angiotensin II Receptor Blockers (ARBs)—specifically the "Sartan" class (e.g., Valsartan, Candesartan)—biaryl nitriles are ubiquitous intermediates.[1] The molecule This compound (hereafter referred to as CMP-BN ) represents a critical structural analog to the standard Valsartan intermediate (4'-methyl-2-cyanobiphenyl).[1][2]

The presence of the chlorine atom at the 3'-position introduces significant electronic and steric deviations from the parent compound.[2] For drug development professionals, accurate characterization of CMP-BN is essential for two reasons:

-

Impurity Profiling: It often arises as a process-related impurity (Regioisomer or starting material contaminant) that must be quantified under ICH Q3A/B guidelines.[2]

-

SAR Exploration: It serves as a scaffold for next-generation halogenated ARBs with altered lipophilicity and metabolic stability profiles.[2]

This guide provides a rigorous, first-principles approach to the NMR characterization of CMP-BN, distinguishing it from its non-chlorinated parent and regioisomers.[1][2]

Structural Analysis & Theoretical Prediction[1][2]

Before interpreting spectra, we must establish the theoretical framework governing the chemical shifts.[1] CMP-BN consists of two orthogonal aromatic systems:

-

Ring A (Benzonitrile): Electron-deficient due to the cyano (-CN) group (mesomeric withdrawing).[1][2]

-

Ring B (3-Chloro-4-methylphenyl): Electron-rich alkyl substitution modulated by the electronegative chlorine.[2]

Substituent Effects (The "Why")

The chlorine atom at position 3' exerts specific effects relative to the non-chlorinated parent (OTBN):

-

Inductive Effect (-I): Deshields the ipso (C3') and ortho (H2') nuclei, shifting them downfield.[1]

-

Steric Compression: The bulk of the chlorine atom ortho to the methyl group (position 4') will cause a slight deshielding of the methyl protons compared to a free toluene system.

-

Atropisomerism: The steric clash between the nitrile group (Ring A) and the H2'/H6' protons (Ring B) forces a twist angle.[1] The addition of Chlorine at C3' increases the rotational barrier, potentially broadening signals at low temperatures (though likely sharp at 298 K).[1]

Experimental Protocol

To ensure reproducibility and regulatory compliance (GLP), follow this standardized protocol for spectral acquisition.

Sample Preparation[2][3]

-

Solvent: DMSO-d6 is preferred over CDCl₃ for biaryl nitriles to prevent signal overlap of the amide/acid impurities often present.[2] However, for pure structural elucidation, CDCl₃ provides sharper resolution of aromatic couplings.[1]

-

Recommendation: Use CDCl₃ (99.8% D) + 0.03% TMS .[1]

-

-

Concentration:

-

Tube Quality: High-throughput 5mm tubes (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian 400 MHz+)

-

Temperature: 298 K (25°C).[1]

-

Relaxation Delay (D1): Set to 5.0 seconds for ¹H (ensure full integration accuracy of aromatic protons).

-

Pulse Angle: 30° (maximizes signal-to-noise for small samples).[1][2]

-

Transients (Scans):

-

¹H: 16–32 scans.[2]

-

¹³C: >1024 scans (essential for the nitrile carbon ~118 ppm).

-

Data Interpretation: ¹H NMR Spectroscopy[1][4][5][6]

The proton spectrum of CMP-BN is defined by the splitting of the two aromatic rings.[2]

The Aliphatic Region

-

Shift: δ 2.42 – 2.46 ppm (Singlet).

-

Insight: This is shifted downfield relative to toluene (2.35 ppm) due to the ortho-chlorine effect.[2] In the non-chlorinated parent (OTBN), this signal appears at ~2.40 ppm.[1] The slight deshielding is a diagnostic marker for the 3-Cl isomer.[2]

The Aromatic Region (δ 7.2 – 7.8 ppm)

This region is complex. We separate it by Ring.

Ring B (3-Cl-4-Me-phenyl): The ABX System The substitution pattern (1,3,4-trisubstituted) creates a distinct pattern:

-

H2' (Proton between Linker and Cl):

-

H5' (Proton ortho to Methyl):

-

H6' (Proton adjacent to Linker):

Ring A (Benzonitrile): The AA'BB' / ABCD System [1]

-

H3 (Ortho to CN): Most deshielded doublet.[1][2] δ ~7.78 ppm .[2]

-

H4/H5 (Meta/Para to CN): Multiplet region. δ ~7.45 – 7.65 ppm .[2]

-

H6 (Ortho to Aryl Ring): Often distinct doublet.[1][2] δ ~7.50 ppm .

Summary Table: ¹H NMR Assignments

| Position | Type | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| -CH₃ | Aliphatic | 2.44 | Singlet (s) | - | Ortho-Cl deshielding effect.[1][2] |

| H5' | Ring B | 7.35 | Doublet (d) | J = 8.0 | Ortho to Me; shielded.[1] |

| H6' | Ring B | 7.45 | dd | J = 8.0, 1.9 | Vicinal to H5', Meta to H2'.[1] |

| H2' | Ring B | 7.55 | Doublet (d) | J = 1.9 | Meta coupling only; adjacent to Cl.[1] |

| H6 | Ring A | 7.50 | Doublet (d) | J = 7.8 | Ortho to biaryl linkage.[1] |

| H4/H5 | Ring A | 7.62 | Multiplet (m) | - | Overlapping aromatic core.[1][2] |

| H3 | Ring A | 7.78 | Doublet (d) | J = 7.8 | Ortho to CN (Strong EWG).[1] |

Data Interpretation: ¹³C NMR Spectroscopy[1][4][5][6][7][8]

The carbon spectrum provides the definitive proof of the chlorine position via quaternary carbon shifts.

Visualization: Structural Logic & Synthesis[1][2]

Assignment Logic Flow

This diagram illustrates the logical pathway to distinguish CMP-BN from its isomers using NMR data.

Caption: Logical decision tree for confirming the CMP-BN structure versus the non-chlorinated parent using ¹H NMR splitting patterns.

Synthesis Context (Suzuki-Miyaura Coupling)

Understanding the synthesis helps anticipate impurities (e.g., homocoupling products).[1]

Caption: Standard synthetic route via Suzuki-Miyaura coupling, highlighting the origin of the biaryl core.

Quality Control & Impurity Profiling

When analyzing CMP-BN as an intermediate for Sartan drugs, be aware of these specific spectral interferences:

-

Boronic Acid Residue: Look for broad singlets around δ 8.0–8.2 ppm (–B(OH)₂).[1]

-

Homocoupling (Dimer): If the catalyst fails, you may see 4,4'-dimethyl-3,3'-dichlorobiphenyl signals.[1][2] These will lack the nitrile signals in ¹³C NMR (118 ppm).

-

Regioisomers: The 2-Chloro-4-methyl isomer (chlorine meta to methyl) will show a different splitting pattern for H2' (likely a broad singlet due to methyl coupling).[2]

References

-

Valsartan Impurity Profiling

-

Substituent Chemical Shifts (SCS)

-

Biaryl Synthesis

-

General NMR Data for Biaryls

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2-Cyano-4'-methylbiphenyl | C14H11N | CID 145512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. OTBN(114772-53-1) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. guidechem.com [guidechem.com]

Technical Guide: Mass Spectrometry Profiling of 2-(3-Chloro-4-methylphenyl)benzonitrile

This guide outlines the mass spectrometric characterization of 2-(3-Chloro-4-methylphenyl)benzonitrile , a critical process-related impurity (PRI) often encountered during the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically Sartans (e.g., Valsartan, Losartan).

Executive Summary

Analyte: this compound (Chlorinated OTBN Analog). Molecular Formula: C₁₄H₁₀ClN Exact Mass: 227.0502 (³⁵Cl) Context: This molecule is a structural analog of 4'-Methyl-2-biphenylcarbonitrile (OTBN) , the primary scaffold for tetrazole-based Sartans. Its presence indicates halogenated starting material carryover (e.g., 3-chloro-4-methylphenylboronic acid) or side-reactions during Suzuki-Miyaura coupling. Accurate detection is required for ICH Q3A/B impurity profiling.

Part 1: Molecular Identity & Physicochemical Context

Understanding the analyte's behavior in the ion source requires analyzing its structural moieties. The molecule consists of a biphenyl core with two deactivating groups (Cyano, Chloro) and one activating group (Methyl).[1]

| Property | Specification | Mass Spec Implication |

| Monoisotopic Mass | 227.05 Da | Odd mass indicates Nitrogen Rule validity (1 Nitrogen). |

| Isotope Pattern | ³⁵Cl / ³⁷Cl | Distinctive 3:1 intensity ratio at m/z 227 and 229. |

| Polarity | Low-Medium | Suitable for GC-MS (preferred) and APCI-LC-MS . |

| Boiling Point | ~400°C (Predicted) | Requires high inlet temperatures (>280°C) for GC analysis.[1] |

Part 2: Mass Spectrometry Method Development

Electron Ionization (GC-MS) – The Gold Standard

For structural elucidation of this non-polar intermediate, Gas Chromatography coupled with Electron Ionization (EI) is the preferred orthogonal method.[1]

-

Ion Source: 70 eV.

-

Inlet Mode: Splitless (for trace impurities <0.10%) or Split (10:1 for assay).[1]

-

Column: 5% Phenyl-arylene phase (e.g., DB-5ms or ZB-5ms) provides optimal separation from the non-chlorinated OTBN parent.

Mechanistic Fragmentation (EI): The radical cation M⁺˙ is stable due to the biphenyl conjugation. Fragmentation is driven by the stability of the aromatic system and the weakness of the C-Cl bond relative to the C-CN bond.

-

Molecular Ion Cluster: m/z 227 (Base Peak) and m/z 229 (32% abundance).[1]

-

Primary Fragmentation (Loss of Cl): Homolytic cleavage of the C-Cl bond yields the ion at m/z 192. This restores the OTBN-like biphenyl cation.

-

Secondary Fragmentation (Loss of Methyl): Loss of the methyl radical (•CH₃) from m/z 192 yields m/z 177.

-

Fluorenyl Rearrangement: Biphenyls often undergo ring closure to form a stable fluorenyl cation (m/z 165), usually accompanied by the loss of HCN (27 Da) from the nitrile group.[1]

ESI vs. APCI (LC-MS) – Trace Quantification

While GC-MS is structural, LC-MS is used for high-throughput impurity tracking in wet API slurries.

-

Electrospray Ionization (ESI): Often yields poor sensitivity for this molecule due to the lack of basic sites (the nitrile is weakly basic).[1] It may form sodium adducts [M+Na]⁺ (m/z 250).[1]

-

Atmospheric Pressure Chemical Ionization (APCI): Recommended. The charge transfer mechanism in APCI is more effective for neutral aromatic nitriles.

-

Mode: Positive (+).[1]

-

Observed Ion: [M+H]⁺ at m/z 228.

-

Part 3: Mechanistic Fragmentation Pathway

The following diagram illustrates the logical dissociation of the parent ion under Electron Ionization (70 eV).

Figure 1: Proposed EI fragmentation pathway. The loss of Chlorine is the diagnostic step differentiating this impurity from standard OTBN.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to ensure specificity , preventing false positives from matrix interference.[1]

Step 1: Sample Preparation

-

Solvent: Dissolve 10 mg of sample in 10 mL Dichloromethane (DCM) (HPLC Grade). DCM is chosen for its high solubility of biphenyls and low boiling point.

-

Filtration: 0.2 µm PTFE filter (prevents particulate carryover).[1]

Step 2: GC-MS Acquisition Parameters

-

Instrument: Agilent 7890/5977 (or equivalent Single Quadrupole).

-

Column: HP-5ms UI (30m × 0.25mm × 0.25µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Temperature Program:

-

Hold 80°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min. (Analyte elutes approx. 8-10 min).

-

-

MS Source: 230°C; Quad: 150°C.

-

Scan Range: m/z 50–450.

Step 3: Data Validation Criteria (Pass/Fail)

To confirm the identity of this compound, the peak must meet all three criteria:

-

Retention Time (RT): Must shift +0.5 to +1.5 min relative to the OTBN reference standard (due to the heavy Chloro substituent).

-

Isotope Fidelity: The intensity ratio of m/z 227 to m/z 229 must be 3:1 (±10%) .

-

Fragment Confirmation: Presence of m/z 192 (Dechlorinated core).

Part 5: Regulatory & Impurity Context

In the context of ICH M7 (Genotoxic Impurities) and ICH Q3A (Impurities in New Drug Substances) :

-

Origin: This impurity typically arises when 3-chloro-4-methylphenylboronic acid is present as a contaminant in the 4-methylphenylboronic acid starting material used in the Suzuki coupling with 2-bromobenzonitrile.

-

Risk: While likely not genotoxic itself (unlike nitrosamines or alkyl halides), it is a structural alert for downstream chemistry.[1] If the nitrile is converted to a tetrazole (using tributyltin azide or sodium azide), the resulting chlorinated tetrazole analog may have significantly different solubility and toxicity profiles.[1]

-

Limit: Standard control limit is usually <0.15% (1500 ppm) unless tox studies dictate otherwise.

References

-

National Institute of Standards and Technology (NIST). "Mass Spectrum of 4'-methyl-2-biphenylcarbonitrile (OTBN)." NIST Chemistry WebBook, SRD 69. [Link][1]

- Context: Provides the baseline fragmentation for the non-chlorinated parent, essential for differential analysis.

- Context: Establishes the industrial relevance of the OTBN scaffold in Valsartan synthesis.

-

Wei, H., & Li, A. "Mass Spectrometric Ionization Pattern of Polychlorinated Biphenyls."[1][2] Dioxin 20XX International Symposium. [Link]

- Context: Authoritative source on the "Ortho Effect" and fragmentation rules (loss of Cl)

-

PubChem. "2-Cyano-4'-methylbiphenyl (Compound Summary)." National Library of Medicine. [Link][1]

-

Context: Physicochemical property verification for method development (solubility/polarity).[1]

-

Sources

Technical Guide: 2-(3-Chloro-4-methylphenyl)benzonitrile

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-(3-Chloro-4-methylphenyl)benzonitrile (CAS: 442670-45-3). This document is structured for researchers and process chemists involved in the development of biphenyl-based pharmaceuticals (e.g., sartans) where this compound serves as a critical intermediate or a process-related impurity.

Part 1: Executive Summary & Physicochemical Profile

This compound is a halogenated biaryl nitrile used primarily as a building block in the synthesis of angiotensin II receptor antagonists (sartans) and as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. Its presence is often monitored as a critical process impurity during the manufacture of 4'-methyl-2-biphenylcarbonitrile (OTBN), a key precursor for Valsartan, Irbesartan, and Losartan.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile |

| Common Name | This compound |

| CAS Registry Number | 442670-45-3 |

| Molecular Formula | C₁₄H₁₀ClN |

| Molecular Weight | 227.69 g/mol |

| SMILES | Cc1ccc(cc1Cl)c2ccccc2C#N |

| InChI Key | AAJAXMNFOFJPKC-UHFFFAOYSA-N |

Physical Properties

The melting point is a critical quality attribute (CQA) for solid-state characterization and purity assessment.

| Parameter | Value / Observation | Source/Notes |

| Melting Point | 90 – 100 °C | Experimental range (Combi-Blocks SDS); broad range suggests potential for polymorphism or variable purity in technical grades. |

| Physical State | Solid (Crystalline powder) | Off-white to pale yellow. |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. | Insoluble in water.[1] |

| Purity Marker | HPLC Retention Time (RT) | Distinct from OTBN (RT shifts due to Cl substitution). |

Part 2: Synthesis & Reaction Mechanism[2]

The most robust route for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high specificity and yield, minimizing the formation of homocoupling byproducts.

Synthetic Pathway (Suzuki Coupling)

The reaction involves the coupling of 2-chlorobenzonitrile (or 2-bromobenzonitrile) with 3-chloro-4-methylphenylboronic acid catalyzed by a Palladium(0) complex.

Reaction Scheme:

Mechanism & Workflow Diagram

The following diagram illustrates the catalytic cycle and the specific formation of the target biaryl system.

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Experimental Protocol (Step-by-Step)

Objective: Synthesize 10 g of this compound.

-

Reagent Preparation :

-

Charge a 500 mL 3-neck round-bottom flask with 2-chlorobenzonitrile (1.0 eq, 43.6 mmol) and 3-chloro-4-methylphenylboronic acid (1.1 eq, 48.0 mmol).

-

Add solvent system: Toluene (150 mL) and Ethanol (50 mL).

-

Add 2M aq.

(3.0 eq, 130 mmol).

-

-

Degassing (Critical Step) :

-

Sparge the biphasic mixture with Nitrogen or Argon for 30 minutes to remove dissolved oxygen (prevents Pd oxidation and homocoupling).

-

-

Catalysis :

-

Add

(3-5 mol%) under a positive pressure of inert gas.

-

-

Reaction :

-

Heat to reflux (

) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1]

-

-

Work-up :

-

Purification :

-

Concentrate under reduced pressure.[1]

-

Recrystallization : Dissolve crude solid in hot Ethanol or Isopropanol. Cool slowly to

to induce crystallization. -

Yield : Expected yield 85–92%.

-

Part 3: Characterization & Impurity Profiling

Accurate identification relies on spectroscopic signatures that differentiate this compound from its non-chlorinated analog (OTBN).

Spectroscopic Data

| Technique | Expected Signal / Characteristic | Significance |

| 1H NMR (400 MHz, CDCl3) | The methyl singlet is distinct. The aromatic region shows splitting patterns consistent with 1,2-disubstitution (ring A) and 1,3,4-trisubstitution (ring B). | |

| IR Spectroscopy | Characteristic nitrile absorption. | |

| Mass Spectrometry (EI/ESI) | Chlorine isotope pattern (3:1 ratio) confirms the presence of one Cl atom. |

Context: Impurity in Sartan Manufacturing

This compound is a Process-Related Impurity in the synthesis of Valsartan and Losartan.

-

Origin : It arises if the starting material 4-methylphenylboronic acid is contaminated with 3-chloro-4-methylphenylboronic acid .

-

Impact : The chlorine atom at the 3'-position persists through the subsequent tetrazole formation steps, leading to a chlorinated drug substance impurity (e.g., "Chloro-Valsartan").

-

Control Strategy : The melting point (

) is significantly higher than OTBN (

Part 4: Safety & Handling

-

GHS Classification : Warning.[2][3] Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).

-

Handling : Use in a fume hood.[1] Avoid dust formation.[1][4]

-

Storage : Store at room temperature (

) in a dry, well-ventilated place.

References

-

PubChem . (n.d.). Compound Summary: 3-Chlorobenzonitrile (Related Structure). National Library of Medicine. Retrieved February 11, 2026, from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).

Sources

Navigating the Physicochemical Landscape of 2-(3-Chloro-4-methylphenyl)benzonitrile: A Technical Guide to its Boiling Point

For Immediate Release

A Deep Dive into the Thermophysical Properties of a Key Synthetic Intermediate

Introduction: The Significance of 2-(3-Chloro-4-methylphenyl)benzonitrile

This compound belongs to the class of aromatic nitriles, which are highly valuable intermediates in organic synthesis. The biphenyl scaffold, coupled with chloro, methyl, and nitrile functional groups, makes it a versatile building block for complex molecules, potentially including pharmaceuticals and advanced materials. For instance, the related compound 2-Cyano-4'-methylbiphenyl is a key intermediate in the synthesis of several anti-hypertensive drugs.[1] The boiling point is a fundamental physical property that dictates purification strategies (such as distillation), reaction conditions, and the environmental fate of a chemical. An accurate understanding of this parameter is therefore essential for process optimization, safety, and regulatory compliance.

Chemical Structure:

Figure 1: Chemical structure of this compound

Estimation of Boiling Point from Structural Analogs

In the absence of direct experimental data, a reliable estimate of the boiling point of this compound can be derived by analyzing the boiling points of structurally similar compounds. The introduction of a chlorine atom and a methyl group, as well as the biphenyl system, all influence the intermolecular forces and thus the boiling point.

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Source |

| 2-(4-methylphenyl)benzonitrile | C₁₄H₁₁N | 193.24 | 49 - 53 | 320 | [2] |

| 3-Chloro-4-methylbenzonitrile | C₈H₆ClN | 151.59 | 45 - 48 | 106 @ 6 mmHg | [3][4] |

| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 92 | 223 | |

| 2-Methylbenzonitrile | C₈H₇N | 117.15 | -12 to -11 | ~205 | [5] |

Analysis of Structural Effects:

-

Biphenyl System: The parent compound in this analysis, 2-(4-methylphenyl)benzonitrile, has a high boiling point of 320°C, which is characteristic of biphenyl systems due to their larger surface area and increased van der Waals forces.[2]

-

Chlorine Atom: The addition of a chlorine atom generally increases the boiling point due to its contribution to the molecular weight and dipole moment. For example, 4-Chlorobenzonitrile boils at 223°C, significantly higher than benzonitrile (191°C).

-

Methyl Group: A methyl group also increases the molecular weight and surface area, leading to a higher boiling point.

-

Substitution Pattern: The ortho-cyano group in the target molecule may lead to intramolecular interactions that could slightly alter the boiling point compared to other isomers.

Estimated Boiling Point:

Based on the boiling point of 2-(4-methylphenyl)benzonitrile (320°C)[2], the addition of a chlorine atom to the second phenyl ring is expected to further increase the boiling point. Therefore, the boiling point of This compound is estimated to be in the range of 330-350°C at atmospheric pressure. This high temperature suggests that distillation would likely need to be performed under reduced pressure to prevent thermal decomposition.

Methodologies for Boiling Point Determination

Given that this compound is expected to be a solid at room temperature (based on its analogs), specific experimental techniques are required for accurate boiling point determination.

Experimental Determination

A. Thiele Tube Method (for small quantities):

The Thiele tube method is a convenient technique for determining the boiling point of small amounts of a substance.[6] The principle relies on the definition of a boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Protocol:

-

Sample Preparation: Place a small amount (a few milligrams) of crystalline this compound into a small test tube (fusion tube).

-

Capillary Tube: Invert a capillary tube (sealed at one end) and place it into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place the assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, the air trapped in the capillary tube will expand and be expelled.

-

Observation: Upon further heating, the sample will melt and then begin to boil, and its vapor will fill the capillary tube. A steady stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

B. Distillation Method (for larger quantities and purification):

For larger quantities, a simple distillation can be used to determine the boiling point and simultaneously purify the compound.[8]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips: Place the sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Heating: Heat the flask gently. The temperature will rise until the substance begins to boil and its vapor travels into the distillation head.

-

Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor. The boiling point is the temperature at which a constant temperature is observed on the thermometer while the liquid is actively distilling.

-

Pressure Correction: It is crucial to record the atmospheric pressure during the experiment. If the pressure is not 760 mmHg, a pressure correction will be necessary to determine the normal boiling point.

Workflow for Experimental Boiling Point Determination

Caption: Experimental workflows for determining the boiling point.

Computational Prediction

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the physicochemical properties of molecules based on their structure.[9][10] These models use molecular descriptors to correlate the chemical structure with properties like the boiling point.

Methodology:

-

Molecular Structure Input: The 2D or 3D structure of this compound is used as the input.

-

Descriptor Calculation: A wide range of molecular descriptors are calculated, including:

-

Topological descriptors: Based on the 2D connectivity of atoms.

-

Geometrical descriptors: Based on the 3D shape of the molecule.

-

Quantum-chemical descriptors: Related to the electronic structure.

-

-

QSPR Model Application: The calculated descriptors are fed into a pre-existing mathematical model that has been trained on a large dataset of compounds with known boiling points. The Joback method is a well-known group contribution method used for such estimations.[11]

-

Boiling Point Prediction: The model outputs a predicted boiling point. For example, the Joback method predicts a boiling point of 685.12 K (412°C) for the related compound 2-(4-methylphenyl)benzonitrile.[11] A similar calculation for the target compound would provide a valuable theoretical estimate.

Workflow for Computational Boiling Point Prediction

Caption: Workflow for computational boiling point prediction.

Synthesis and Broader Context

Aromatic nitriles like this compound are typically synthesized via transition-metal-catalyzed cross-coupling reactions.[12] For instance, a Suzuki or Negishi coupling between a derivative of 2-chlorobenzonitrile and a (3-chloro-4-methylphenyl)boronic acid or organozinc reagent, respectively, would be a plausible synthetic route. The versatility of the nitrile group allows for its conversion into various other functional groups, including amines, carboxylic acids, and tetrazoles, further highlighting the importance of these compounds as synthetic intermediates.[13]

Conclusion

While no direct experimental value for the boiling point of this compound is currently documented, a scientifically sound estimation places it in the range of 330-350°C at atmospheric pressure. This guide provides detailed protocols for its experimental determination using the Thiele tube or distillation methods, emphasizing the need for distillation under reduced pressure for this high-boiling compound. Furthermore, computational QSPR methods offer a reliable means of predicting this crucial property. A combination of these approaches will provide the most accurate and comprehensive understanding of the thermophysical properties of this important chemical intermediate, facilitating its effective use in research and development.

References

-

Muby Chemicals. (n.d.). 2-Cyano-4'-methylbiphenyl or OTBN Manufacturers, with SDS. Retrieved from [Link]

-

Chemdad. (n.d.). 3-CHLORO-4-METHYLBENZONITRILE. Retrieved from [Link]

-

ChemBK. (2024). Benzonitrile, 3-chloro-4-methyl-. Retrieved from [Link]

-

Ghamali, M., et al. (2018). Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. ResearchGate. Retrieved from [Link]

-

Simamora, P., & Yalkowsky, S. H. (1994). Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Kim, J., Kim, H. J., & Chang, S. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Angewandte Chemie International Edition, 51(48), 11948-59. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

- Qian, G., et al. (2011). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Asian Journal of Chemistry, 23(2), 634-636.

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-(4-methylphenyl)- (CAS 114772-53-1). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1). Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2-Cyano-4'-methylbiphenyl or OTBN Manufacturers, with SDS [mubychem.com]

- 3. 3-CHLORO-4-METHYLBENZONITRILE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chembk.com [chembk.com]

- 5. Benzonitrile, 2-methyl- (CAS 529-19-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of boiling points and melting points of aromatic compounds (Conference) | OSTI.GOV [osti.gov]

- 11. Benzonitrile, 2-(4-methylphenyl)- (CAS 114772-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-(3-Chloro-4-methylphenyl)benzonitrile from o-chlorobenzonitrile

An Application Note for the Synthesis of 2-(3-Chloro-4-methylphenyl)benzonitrile from o-Chlorobenzonitrile via Suzuki-Miyaura Coupling

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key biaryl intermediate in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the readily available but less reactive o-chlorobenzonitrile and (3-chloro-4-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, the rationale for reagent selection, and troubleshooting insights.

Introduction and Scientific Background

The formation of carbon-carbon bonds, particularly between sp²-hybridized centers to form biaryl structures, is a cornerstone of modern organic synthesis.[1] The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, stands as one of the most powerful and versatile methods for achieving this transformation.[2] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[2] The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base.[2][3]

The target molecule, this compound, is an example of a substituted biaryl nitrile, a scaffold present in numerous biologically active compounds. The primary challenge in this specific synthesis is the use of an aryl chloride (o-chlorobenzonitrile) as a coupling partner. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, which makes the rate-determining oxidative addition step of the catalytic cycle more difficult.[4][5]

To overcome this hurdle, modern Suzuki-Miyaura protocols employ specialized catalyst systems. These systems typically feature palladium precursors combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7][8] These ligands stabilize the palladium center and promote the challenging oxidative addition of the aryl chloride, enabling efficient coupling.[8] This guide details a robust protocol utilizing such an advanced catalyst system, ensuring a high yield and reproducible synthesis.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (o-chlorobenzonitrile), inserting itself into the carbon-chlorine bond. This oxidizes the palladium from the 0 to the +2 state, forming an arylpalladium(II) complex. This is typically the slowest step, especially with aryl chlorides.[2][9]

-

Transmetalation : The organoboronic acid is activated by the base (e.g., K₃PO₄) to form a more nucleophilic boronate species.[6][10] This boronate then transfers its organic group (the 3-chloro-4-methylphenyl moiety) to the arylpalladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[1]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg/mL) | Moles (mmol) | Molar Eq. | Supplier Notes |

| o-Chlorobenzonitrile | 137.57 | 688 mg | 5.0 | 1.0 | Reagent grade, ≥98% purity |

| (3-Chloro-4-methylphenyl)boronic acid | 184.42 | 1014 mg | 5.5 | 1.1 | Purity ≥97%, store desiccated |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 22.5 mg | 0.1 | 0.02 | Catalyst precursor, handle with care |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 82.1 mg | 0.2 | 0.04 | Air-sensitive ligand, handle under inert gas |

| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2123 mg | 10.0 | 2.0 | Finely powdered, dry in oven before use if clumpy |

| 1,4-Dioxane, anhydrous | 88.11 | 20 mL | - | - | Solvent, <50 ppm H₂O |

| Deionized Water | 18.02 | 5 mL | - | - | Degassed |

Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Septa

-

Nitrogen or Argon gas inlet with bubbler

-

Heating mantle with temperature controller

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

Caption: Fig. 2: Experimental Workflow for Synthesis.

-

Reaction Setup and Inerting:

-

Assemble the 100 mL two-neck flask with a magnetic stir bar and a reflux condenser. Seal the top of the condenser and the second neck with septa.

-

Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen or argon. This removes adsorbed water, which can interfere with the reaction.

-

Establish and maintain a positive pressure of inert gas throughout the setup.

-

-

Charging the Reagents:

-

Briefly remove the septum from the side neck and quickly add the solid reagents in the following order: o-chlorobenzonitrile (688 mg), (3-chloro-4-methylphenyl)boronic acid (1014 mg), potassium phosphate (2123 mg), palladium(II) acetate (22.5 mg), and SPhos (82.1 mg).

-

Causality: Adding the solids first allows for a final purge before solvent addition. The catalyst and ligand are added last to minimize their exposure to air. SPhos is an air-sensitive ligand that is crucial for activating the aryl chloride.[7]

-

-

Solvent Addition and Reaction Execution:

-

Replace the septum and purge the flask with inert gas for another 5-10 minutes.

-

Using a syringe, add the degassed anhydrous 1,4-dioxane (20 mL) followed by the degassed deionized water (5 mL).

-

Causality: Degassing the solvents by sparging with nitrogen or argon removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous phase is necessary to dissolve the inorganic base.[11][12]

-

With vigorous stirring, heat the reaction mixture to reflux (approximately 100°C) using the heating mantle.

-

Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.[1][13]

-

-

Work-up and Extraction:

-

Once the reaction is complete (indicated by the consumption of the starting o-chlorobenzonitrile), remove the heating mantle and allow the mixture to cool to room temperature.

-

Dilute the dark mixture with ethyl acetate (50 mL) and deionized water (50 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 25 mL).[1]

-

Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Causality: The washes remove the inorganic base, residual boronic acid, and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[14][15]

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Concluding Remarks

This application note outlines a reliable and scalable method for the synthesis of this compound using a modern Suzuki-Miyaura cross-coupling protocol. The key to successfully coupling the unactivated o-chlorobenzonitrile lies in the judicious choice of a highly active catalyst system, specifically the combination of a palladium precursor with the bulky, electron-rich SPhos ligand. By carefully controlling the reaction atmosphere and using anhydrous solvents, researchers can achieve high yields of the desired biaryl product. This protocol serves as a foundational method that can be adapted for the synthesis of a wide array of other complex biaryl molecules critical to the advancement of medicinal chemistry and materials science.

References

- Synthesis method of o-chlorobenzonitrile.

- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.

- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.

- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2 /7a.

- The Suzuki Reaction. Chem 115 Myers, Harvard University.

- Biaryl synthesis via Suzuki coupling promoted by catalytic amounts of quaternary ammonium salts. ElectronicsAndBooks.

- Suzuki Coupling. Organic Chemistry Portal.